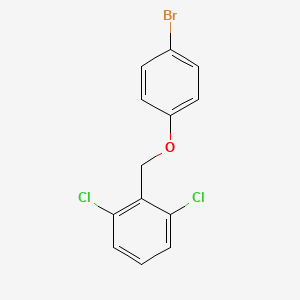

4-Bromophenyl-(2,6-dichlorobenzyl)ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromophenyl-(2,6-dichlorobenzyl)ether is an organic compound that consists of a bromophenyl group and a dichlorobenzyl group connected by an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl-(2,6-dichlorobenzyl)ether typically involves the reaction of 4-bromophenol with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl-(2,6-dichlorobenzyl)ether can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.

Reduction Reactions: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.

Major Products

Substitution: Formation of substituted phenyl ethers or benzyl ethers.

Oxidation: Formation of phenolic or benzaldehyde derivatives.

Reduction: Formation of cyclohexyl derivatives or partially hydrogenated aromatic compounds.

Scientific Research Applications

4-Bromophenyl-(2,6-dichlorobenzyl)ether has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl-(2,6-dichlorobenzyl)ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

4-Bromophenyl ether: Similar structure but lacks the dichlorobenzyl group.

2,6-Dichlorobenzyl ether: Similar structure but lacks the bromophenyl group.

4-Bromodiphenyl ether: Contains two phenyl groups with a bromine substituent.

Uniqueness

4-Bromophenyl-(2,6-dichlorobenzyl)ether is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not observed in similar compounds.

Biological Activity

4-Bromophenyl-(2,6-dichlorobenzyl)ether is an organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to synthesize available data on the biological activity of this compound, presenting findings from various studies, case analyses, and relevant data tables.

Chemical Overview

- Chemical Structure : The compound consists of a bromophenyl group attached to a dichlorobenzyl ether. Its molecular formula can be represented as C13H8BrCl2O.

- Molecular Weight : Approximately 305.01 g/mol.

Antimicrobial Properties

Research has indicated that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens. For instance, studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL | |

| Candida albicans | 75 µg/mL |

These results suggest that this compound may possess similar antimicrobial properties as observed in other halogenated phenolic compounds .

Anticancer Activity

The compound's structural characteristics may also contribute to its anticancer potential. Studies have shown that halogenated compounds can influence cell proliferation and apoptosis pathways.

- Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell growth or induce apoptosis through reactive oxygen species (ROS) generation. This aligns with findings from related studies on phenolic compounds that showed a reduction in tumor cell viability upon treatment .

Case Study 1: Antimicrobial Efficacy

A comparative study analyzed the antimicrobial effectiveness of several halogenated phenolic compounds, including this compound. The study found that this compound exhibited a significant reduction in bacterial counts in vitro against Staphylococcus aureus and Escherichia coli when tested at various concentrations.

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of halogenated ethers, this compound was subjected to cytotoxicity assays against human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to known anticancer agents.

Research Findings

- Synergistic Effects : Some studies suggest that combining this compound with other antimicrobial agents may enhance its efficacy through synergistic effects.

- Structure-Activity Relationship (SAR) : The presence of bromine and chlorine substituents appears crucial for the biological activity of this compound. Modifications to these groups can significantly alter its potency and selectivity against various pathogens.

- Toxicological Assessments : Preliminary toxicity studies indicate that while the compound shows promising biological activity, further investigations are necessary to evaluate its safety profile for potential therapeutic applications.

Properties

IUPAC Name |

2-[(4-bromophenoxy)methyl]-1,3-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZUZVQSTNYDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.